2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine
Overview
Description
2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and hydroxyl functional groups, which contribute to its unique chemical properties. The trifluoromethyl group (-CF3) is known for its electron-withdrawing nature, which significantly influences the reactivity and stability of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine typically involves the substitution of a chlorine atom in 2-chloro-6-(trifluoromethyl)pyridine with a hydroxyl group. This reaction requires high temperatures and strong bases to proceed efficiently . The general reaction scheme can be represented as follows:
2-Chloro-6-(trifluoromethyl)pyridine+NaOH→this compound+NaCl
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control of temperature and pH is maintained. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine ketones or carboxylic acids.
Reduction: Formation of pyridine alcohols or amines.
Scientific Research Applications
2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine is primarily influenced by its trifluoromethyl and hydroxyl groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding and other interactions with biological targets. These properties make the compound a valuable scaffold in medicinal chemistry for the design of new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar structure but without the fluorine atom at the 2-position.
4-Hydroxy-6-(trifluoromethyl)pyridine: Lacks the fluorine atom at the 2-position, affecting its chemical behavior.
Uniqueness
2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl, hydroxyl, and fluorine groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-5-2-3(12)1-4(11-5)6(8,9)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCUTUPLSYALPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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